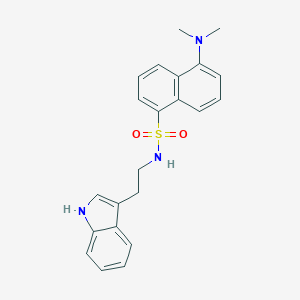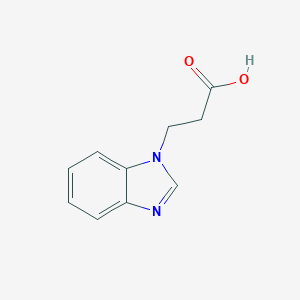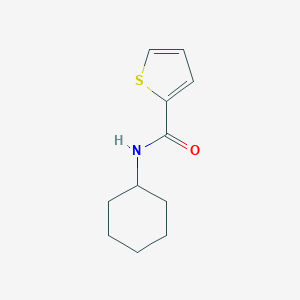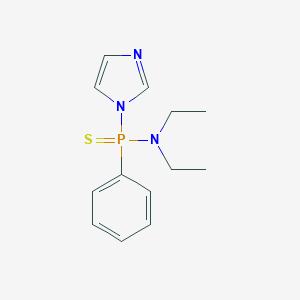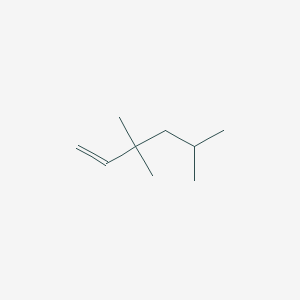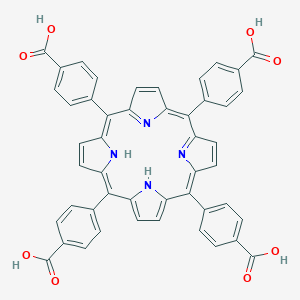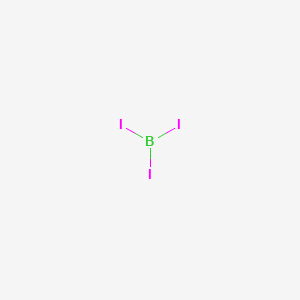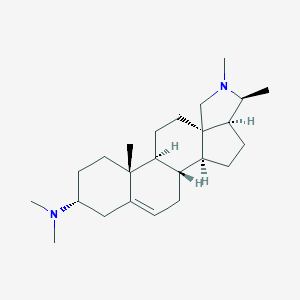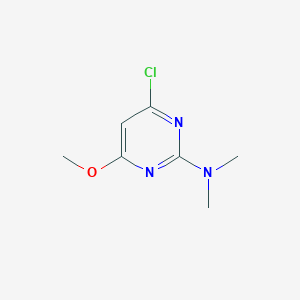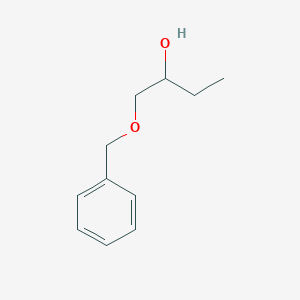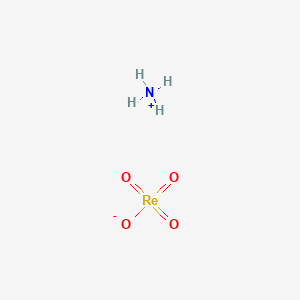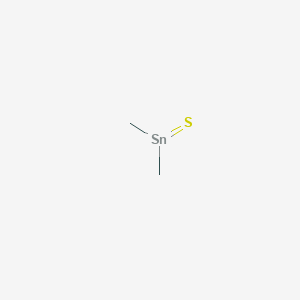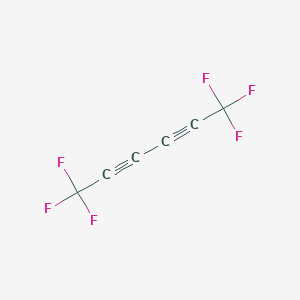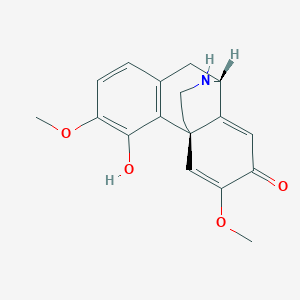
Norsinoacutine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Norsinoacutine is a natural alkaloid that is found in the plant species of Corydalis yanhusuo. It has been used in traditional Chinese medicine for centuries as an analgesic and sedative. Recently, norsinoacutine has gained attention in the scientific community due to its potential therapeutic applications. In
Applications De Recherche Scientifique
Alkaloid Biosynthesis
Norsinoacutine, along with other morphinandienone alkaloids like sinoacutine and flavinantine, has been a subject of study in the context of alkaloid biosynthesis. Research conducted by Stuart and Graham (1973) in Phytochemistry explored the biosynthesis of these alkaloids, using a range of compounds for the study, including norsinoacutine and its derivatives (Stuart & Graham, 1973).
Affinity to GABA-Receptors
Investigations by Eisenreich, Höfner, and Bracher (2003) into several plants of Croton flavens L. from Barbados led to the isolation of norsinoacutine, among other alkaloids. This study specifically examined the affinities of these alkaloids to GABA-receptors, finding that other compounds showed higher affinity than norsinoacutine (Eisenreich et al., 2003).
Structural Elucidation and Acid Rearrangement
Further research by Stuart, Chambers, and Byfield (1969) focused on the isolation and structural elucidation of norsinoacutine from Croton flavens L. This study also reported on the acid rearrangement of some norsinoacutine derivatives (Stuart et al., 1969).
Propriétés
Numéro CAS |
13186-21-5 |
|---|---|
Nom du produit |
Norsinoacutine |
Formule moléculaire |
C18H19NO4 |
Poids moléculaire |
313.3 g/mol |
Nom IUPAC |
(1S,9R)-3-hydroxy-4,13-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaen-12-one |
InChI |
InChI=1S/C18H19NO4/c1-22-14-4-3-10-7-12-11-8-13(20)15(23-2)9-18(11,5-6-19-12)16(10)17(14)21/h3-4,8-9,12,19,21H,5-7H2,1-2H3/t12-,18+/m1/s1 |
Clé InChI |
JYZAYBRTZJWZDR-XIKOKIGWSA-N |
SMILES isomérique |
COC1=C(C2=C(C[C@@H]3C4=CC(=O)C(=C[C@@]42CCN3)OC)C=C1)O |
SMILES |
COC1=C(C2=C(CC3C4=CC(=O)C(=CC42CCN3)OC)C=C1)O |
SMILES canonique |
COC1=C(C2=C(CC3C4=CC(=O)C(=CC42CCN3)OC)C=C1)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



